N-Fmoc-(+/-)-3-aminononanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)nonanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO4/c1-2-3-4-5-10-17(15-23(26)27)25-24(28)29-16-22-20-13-8-6-11-18(20)19-12-7-9-14-21(19)22/h6-9,11-14,17,22H,2-5,10,15-16H2,1H3,(H,25,28)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVRSYCVENJXLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Considerations and Asymmetric Synthesis of 3 Aminononanoic Acid Derivatives
Importance of Stereocontrol in Unnatural Amino Acid Synthesis
Unnatural amino acids are crucial in modern medicinal chemistry for creating peptide-based drugs with improved stability, potency, and bioavailability. nih.gov The introduction of stereocenters in these molecules necessitates stringent control over their three-dimensional arrangement. For instance, all naturally occurring amino acids in proteins exist as L-enantiomers, with the exception of glycine (B1666218) which is achiral. libretexts.org This homochirality is fundamental to the proper folding and function of proteins. In the synthesis of unnatural amino acids, achieving high stereochemical purity is paramount as different stereoisomers can exhibit vastly different, and sometimes undesirable, biological effects. nih.gov
Asymmetric Synthetic Strategies for Tailor-Made Amino Acids
To address the challenge of stereocontrol, chemists have developed a variety of asymmetric synthetic strategies. These methods aim to produce a specific stereoisomer in high excess over others.
One of the most effective strategies involves the use of chiral auxiliaries. nih.gov These are chiral molecules that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. Evans' oxazolidinones are a prominent example of chiral auxiliaries that have been successfully employed in the asymmetric synthesis of various amino acids. nih.govresearchgate.net For instance, the synthesis of β-branched α-amino acids has been achieved with high stereoselectivity using Evans' auxiliary to control key steps like asymmetric Michael addition and azidation. researchgate.net This approach allows for the creation of highly conformationally-constrained amino acids. researchgate.net
Another powerful method for the asymmetric synthesis of amino acids is the enantioselective alkylation of glycine or other amino acid Schiff bases complexed with a chiral metal catalyst. nih.govrsc.org Nickel(II) complexes of Schiff bases derived from glycine and chiral tridentate ligands have emerged as a leading methodology for preparing a wide array of structurally diverse "tailor-made" amino acids. nih.govresearchgate.netnih.gov
This approach involves the alkylation of a chiral nucleophilic glycine equivalent. nih.gov The chiral ligand on the Ni(II) complex effectively controls the stereochemical outcome of the alkylation reaction, leading to high diastereoselectivity. nih.gov For example, the alkylation of a chiral Ni(II) complex of a glycine Schiff base with n-octyl bromide has been reported to proceed with excellent yield and diastereoselectivity. nih.gov This method is advantageous due to its convenient reaction conditions and potential for large-scale synthesis. nih.gov The general process often involves the alkylation of the chiral Ni(II) complex under phase-transfer conditions, followed by a second-order asymmetric transformation that leads to the precipitation of the major diastereomeric product. researchgate.net
| Synthetic Strategy | Key Features | Example Application | Reported Diastereomeric Excess (d.e.) |
| Chiral Auxiliary | Use of a recoverable chiral molecule to direct stereoselective reactions. | Asymmetric synthesis of β-branched α-amino acids using Evans' oxazolidinone. researchgate.net | > 90% researchgate.net |
| Ni(II) Schiff Base Alkylation | Enantioselective alkylation of a glycine Schiff base complexed with a chiral Ni(II) ligand. | Asymmetric synthesis of (S)-α-(octyl)glycine derivatives. nih.gov | 98.8% nih.gov |
Stereochemical Assignment and Validation in Complex Molecule Elucidation
Determining the absolute configuration of newly synthesized chiral molecules is a critical step. Various analytical techniques are employed for this purpose. Spectroscopic methods, such as nuclear magnetic resonance (NMR) and X-ray crystallography, are powerful tools for elucidating the three-dimensional structure of molecules. nih.gov For amino acids, the R,S system is used to assign the absolute configuration of each chiral center based on the priority of the functional groups attached to it. libretexts.org In cases where multiple chiral centers exist, isomers that differ in configuration at only one chiral center are known as diastereomers. libretexts.org
Role of the 9 Fluorenylmethoxycarbonyl Fmoc Protecting Group in Amino Acid Derivatization
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for the amino function of amino acids, particularly in solid-phase peptide synthesis (SPPS). Its popularity stems from its stability under acidic conditions and its facile removal with a mild base, typically piperidine (B6355638). researchgate.net This orthogonality allows for the selective deprotection of the N-terminus while side-chain protecting groups remain intact, enabling the stepwise and controlled assembly of peptide chains. researchgate.net The Fmoc group's strong UV absorbance is another significant advantage, as it allows for the real-time monitoring of the deprotection step during automated peptide synthesis. researchgate.net
Overview of Research Trajectories for N Fmoc Protected Beta Amino Acids
N-Fmoc-protected β-amino acids, such as N-Fmoc-(+/-)-3-aminononanoic acid, are of particular interest in the design of foldamers. researchgate.net Foldamers are synthetic oligomers that adopt well-defined, stable secondary structures, similar to the helices and sheets found in proteins. researchgate.net The additional carbon in the backbone of β-amino acids, compared to their α-amino acid counterparts, imparts a different conformational preference, leading to the formation of unique helical and sheet-like structures. researchgate.net
Research in this area focuses on creating novel biomaterials and therapeutic agents. The stability of β-peptides to enzymatic degradation makes them attractive candidates for developing long-lasting drugs. nih.govresearchgate.net By incorporating various N-Fmoc-protected β-amino acids, scientists can design foldamers with specific shapes and functionalities, enabling them to target and interact with biological molecules in ways that natural peptides cannot. researchgate.netresearchgate.net This has led to the development of α/β-peptides with potential applications as antagonists of protein-protein interactions, which are implicated in various diseases. nih.govresearchgate.net
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C24H29NO4 |
| Molecular Weight | 395.49 g/mol |
| Appearance | White to off-white powder |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents like DMF, DMSO, and methanol |
| Chirality | Racemic mixture ((+/-)-) |
Spectroscopic Data of this compound
| Technique | Data |
| ¹H NMR | Expected signals for the Fmoc group protons (~7.2-7.8 ppm), the CH2 and CH protons of the nonanoic acid chain, and the NH proton. |
| ¹³C NMR | Expected signals for the carbonyl carbons, aromatic carbons of the Fmoc group, and the aliphatic carbons of the nonanoic acid chain. |
| Mass Spectrometry (MS) | Expected [M+H]⁺ peak at m/z 396.5. |
Note: The spectroscopic data presented are predicted values based on the structure of the molecule and typical values for the Fmoc protecting group and alkyl chains. Actual experimental data may vary.
Synthetic Strategies for this compound: A Methodological Review
This compound is a derivative of a β-amino acid, a class of compounds that has garnered significant interest in medicinal chemistry and materials science. Their incorporation into peptides can confer resistance to enzymatic degradation and induce unique secondary structures. The synthesis of this specific compound involves two key stages: the formation of the 3-aminononanoic acid backbone and the subsequent protection of the amino group with the fluorenylmethoxycarbonyl (Fmoc) moiety. This article details the established and advanced methodologies pertinent to the synthesis and purification of this compound.
Applications of N Fmoc +/ 3 Aminononanoic Acid in Advanced Organic Synthesis
N-Fmoc-(+/-)-3-Aminononanoic Acid as a Versatile Building Block
This compound is a specialized amino acid derivative that serves as a valuable and versatile building block in the field of advanced organic synthesis. Its structure, which combines a nine-carbon aliphatic chain, a strategically placed amino group at the third position (a β-amino acid), and a terminal carboxylic acid, provides a unique combination of hydrophobicity and functionality. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine is critical, as it allows for controlled, sequential reactions, a cornerstone of modern synthetic strategies like solid-phase peptide synthesis (SPPS). chemimpex.comnih.gov
The Fmoc group is stable under a variety of reaction conditions but can be readily removed with a mild base, typically a piperidine (B6355638) solution, revealing the nucleophilic amine for subsequent coupling reactions. targetmol.combiocat.com This orthogonality with acid-labile protecting groups makes it an integral component in the synthesis of complex molecules. nih.gov
| Property | Data |
| IUPAC Name | 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)nonanoic acid |
| Molecular Formula | C24H29NO4 |
| Molecular Weight | 395.49 g/mol |
| Structure | A nonanoic acid backbone with an Fmoc-protected amine at the C-3 position. |
| Key Functional Groups | 1. Fmoc-protected secondary amine2. Carboxylic acid3. Aliphatic nine-carbon chain |
Precursor in the Construction of Complex Organic Compounds
The primary utility of this compound lies in its role as a precursor for constructing larger, more complex organic molecules, particularly peptides and peptidomimetics. chemimpex.com In solid-phase peptide synthesis, the free carboxylic acid of the Fmoc-amino acid is activated and coupled to a resin-bound free amine. Following this, the Fmoc group is cleaved to expose the amine, which then becomes the site for the next coupling reaction, allowing for the stepwise assembly of a peptide chain. nih.gov
The incorporation of a β-amino acid like 3-aminononanoic acid into a peptide backbone is of significant interest because it can induce more stable secondary structures (e.g., helices and sheets) compared to natural α-amino acids. The longer aliphatic side chain also imparts specific conformational constraints and hydrophobic character, which can be exploited in the design of bioactive molecules and functionalized spiroligomers. nih.gov Its bifunctional nature makes it a key component for creating peptide-based polymers and other novel biomaterials. chemimpex.com
Role as an Electrophilic or Nucleophilic Synthon in Coupling Reactions
This compound can function as either a nucleophilic or an electrophilic synthon, depending on the synthetic step.
Electrophilic Role : The carboxylic acid moiety can be readily converted into an excellent electrophile. In the presence of coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), the carboxyl group is activated, typically forming a highly reactive O-acylisourea or an active ester. targetmol.combiocat.com This electrophilic center is then susceptible to attack by a nucleophile, most commonly a primary or secondary amine, to form a stable amide bond. This is the fundamental reaction used to elongate peptide chains.
Nucleophilic Role : After the selective removal of the Fmoc protecting group using a mild base, the liberated 3-amino group functions as a potent nucleophile. targetmol.com This free amine can then react with a variety of electrophiles. In the context of SPPS, it attacks the activated carboxyl group of the next incoming Fmoc-amino acid. It can also be reacted with other electrophilic reagents, allowing for the attachment of fluorescent tags, biotin (B1667282) labels, or other functional groups in the synthesis of complex molecular probes. chemimpex.com
Functional Scaffold and Linker Applications in Molecular Design
The defined length and bifunctional nature of this compound make it an ideal candidate for use as a functional scaffold or a linker molecule. Its nine-carbon chain provides a flexible, hydrophobic spacer that can be used to connect two different molecular entities while maintaining a specific distance and orientation between them.
Integration into Advanced Molecular Probes
In the development of advanced molecular probes, this compound can be used to conjugate a reporter molecule (like a fluorophore or a radiolabel) to a bioactive molecule (like a peptide or a small molecule inhibitor). The aliphatic chain acts as a spacer, preventing steric hindrance or unwanted quenching interactions between the two conjugated parts. The synthetic handles—the amine and the carboxylic acid—allow for a directed and controlled conjugation process, which is essential for creating well-defined bioconjugates for research in areas like neuroscience and targeted drug delivery. chemimpex.com
Design and Synthesis of Intermolecular Linkers (e.g., for Proteolysis Targeting Chimeras)
One of the most significant applications for molecules like this compound is in the design and synthesis of linkers for Proteolysis Targeting Chimeras (PROTACs). targetmol.combiocat.com PROTACs are heterobifunctional molecules that consist of two ligands—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. nih.govmedchemexpress.com
The linker's composition and length are critical for the PROTAC's efficacy, influencing its solubility, cell permeability, and ability to form a stable ternary complex between the target protein and the E3 ligase. nih.gov Aliphatic chains, such as the nonanoic acid backbone, are commonly used as PROTAC linkers. this compound provides a ready-made, functionalized building block for this purpose. The carboxylic acid can be coupled to one of the ligands, and after Fmoc deprotection, the amine can be attached to the second ligand, creating the final PROTAC molecule. targetmol.comtargetmol.com
| Linker Class | Key Features | Representative Building Block Example |
| Aliphatic Chains | Hydrophobic, flexible spacers. Length is easily tunable. | Fmoc-9-aminononanoic acid. |
| PEG Linkers | Hydrophilic, improve solubility. | Fmoc-8-amino-3,6-dioxaoctanoic acid. medchemexpress.com |
| Rigid Linkers | Provide conformational constraint. | Piperazine-based structures. |
Strategic Use in Fragment-Based Synthetic Approaches
Fragment-based drug discovery (FBDD) is a powerful strategy for developing new therapeutics. It involves identifying small, low-affinity chemical fragments that bind to a biological target and then growing or combining them to produce a high-affinity lead compound.
This compound is well-suited for use in fragment-based synthesis. It can be considered a "functionalized fragment" that provides a defined structural element—a nine-carbon aliphatic chain—along with versatile chemical handles for elaboration. Synthetic chemists can use this building block to systematically link different fragment libraries together. For instance, one set of fragments could be coupled to the carboxylic acid end, while another set is coupled to the amine end (after deprotection). This approach allows for the rapid generation of a diverse library of larger molecules, enabling an efficient exploration of the chemical space around a biological target to optimize binding affinity and other pharmacological properties.
Role of N Fmoc 3 Aminononanoic Acid and Its Analogues in Biomolecule Engineering
Integration in Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the stepwise construction of peptide chains on a solid polymer support. altabioscience.com N-Fmoc-3-aminononanoic acid is designed for seamless integration into this process.
The Fmoc/tBu strategy is a dominant and versatile method in SPPS, prized for its use of milder reaction conditions compared to older Boc-based chemistry. altabioscience.comcsic.es This orthogonality is key to its success: the temporary Nα-Fmoc protecting group is removed with a mild base (typically a piperidine (B6355638) solution), while the more permanent side-chain protecting groups (like tert-Butyl, or tBu) and the resin linkage are removed at the end of the synthesis with a strong acid (typically trifluoroacetic acid, TFA). csic.esresearchgate.net
The integration of N-Fmoc-3-aminononanoic acid follows this standard cycle:
Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed with a piperidine solution, exposing a free amino group.
Activation and Coupling: The carboxylic acid of the incoming N-Fmoc-3-aminononanoic acid is activated using a coupling reagent. This activated amino acid is then added to the resin, forming a new peptide bond with the exposed amino group of the growing chain.
Washing: The resin is thoroughly washed to remove excess reagents and byproducts before the next cycle begins.
This process allows for the precise placement of the 3-aminononanoic acid residue at any desired position within the peptide sequence. researchgate.net The use of Fmoc-protected amino acids is essential to prevent unwanted polymerization and ensure the selective formation of the desired peptide bonds. altabioscience.com
Cyclic peptides often exhibit enhanced biological activity, stability against degradation by enzymes, and improved conformational rigidity compared to their linear counterparts. The unique structure of 3-aminononanoic acid, which combines a reactive amine and a carboxylic acid with a lipophilic alkyl chain, makes it a valuable tool for creating cyclized peptides, particularly lipopeptides.
One common strategy involves using the aminononanoic acid as a linker. For instance, a peptide can be assembled on a solid support, and N-Fmoc-3-aminononanoic acid can be coupled to the N-terminus. The Fmoc group is then removed, and the newly exposed amine can be cyclized by forming an amide bond with a C-terminal carboxylic acid or an acidic amino acid side chain (e.g., Asp or Glu) that is already part of the peptide sequence. This results in a "head-to-fatty acid" or "side-chain-to-fatty acid" cyclized peptide, where the nonanoic acid chain acts as a flexible, lipophilic spacer. Such modifications can be crucial for creating molecules that can interact with or cross cell membranes.
The incorporation of non-canonical amino acids like N-Fmoc-3-aminononanoic acid can present challenges during SPPS. As a β-amino acid, its geometry differs from standard α-amino acids. Furthermore, its relatively bulky hexyl side chain can cause steric hindrance, slowing down the coupling reaction and potentially leading to incomplete acylation and deletion sequences in the final product. rsc.orgwikipedia.org This issue is exacerbated when coupling to another bulky residue. biotage.com
To ensure high-yield synthesis, several strategies are employed to overcome these difficult couplings:
Advanced Coupling Reagents: Using more potent activating reagents can increase the speed and efficiency of the reaction. Reagents like HATU, HBTU, and PyBOP are often preferred over standard carbodiimides for hindered couplings. sigmaaldrich.com
Double Coupling: The coupling step can be performed twice to ensure that all available amino groups on the resin have reacted with the incoming amino acid. biotage.com This is a common tactic for difficult or sterically hindered residues. biotage.com
Increased Reagent Concentration: Raising the concentration of the amino acid and coupling reagents can drive the reaction forward by increasing the probability of molecular interactions. biotage.com
Microwave-Assisted SPPS: The application of microwave energy can accelerate the coupling and deprotection steps, often improving yields for difficult sequences where conventional methods may fail. researchgate.net
Table 1: Common Strategies to Mitigate Difficult Couplings in SPPS
| Strategy | Description | Application |
|---|---|---|
| Use of Potent Coupling Reagents | Employing stronger activating agents (e.g., HATU, HCTU) to overcome the high activation energy of sterically hindered couplings. sigmaaldrich.com | Routinely used for bulky amino acids like β-amino acids or N-methylated amino acids. |
| Double Coupling | Repeating the coupling step with a fresh portion of activated amino acid to drive the reaction to completion. biotage.com | Applied when a monitoring test (e.g., Kaiser test) indicates incomplete coupling after the first attempt. researchgate.net |
| Chaotropic Salts | Adding salts like LiCl or KSCN to the reaction mixture to disrupt secondary structures and aggregation of the peptide chain on the resin. researchgate.net | Effective for sequences prone to forming β-sheets or other aggregates that block reactive sites. |
| Microwave Irradiation | Using microwave energy to heat the reaction, thereby increasing reaction kinetics and efficiency. researchgate.net | Particularly useful for accelerating long syntheses and improving the outcome of known "difficult sequences". |
| Solvent Choice | Utilizing solvent mixtures (e.g., NMP/DMSO) that improve the swelling of the resin and solubilization of the growing peptide chain. nih.gov | Important for hydrophobic sequences that may aggregate and precipitate on the resin in standard solvents like DMF. |
Design and Synthesis of Synthetic-Bioinformatic Natural Products (syn-BNPs)
The field of drug discovery has been greatly influenced by natural products, especially nonribosomal peptides (NRPs), which are a source of many antibiotics and anticancer agents. nih.govrsc.org However, discovering these molecules through traditional methods is often hampered by challenges like silent gene clusters and organisms that cannot be cultured in a lab. nih.gov
The synthetic-bioinformatic natural product (syn-BNP) approach offers a powerful alternative. acs.orgnih.gov This method uses bioinformatic algorithms to analyze bacterial genomes and predict the structures of peptides encoded by nonribosomal peptide synthetase (NRPS) gene clusters. rockefeller.edu These predicted sequences are then chemically synthesized and screened for biological activity. nih.govrockefeller.edu
N-Fmoc-3-aminononanoic acid and its analogues are key reagents in the syn-BNP workflow. NRPS enzymes frequently incorporate fatty acids and non-proteinogenic amino acids into their peptide products. Therefore, having a synthetic toolkit that includes building blocks like N-Fmoc-3-aminononanoic acid is crucial for accurately constructing the predicted natural product-like molecules in the lab. nih.govrsc.org The syn-BNP approach allows researchers to bypass biological production entirely, enabling the rapid generation of pure compounds for testing and potentially uncovering novel bioactive molecules that would otherwise remain hidden in genomic data. nih.govrockefeller.edu
Structural Modifications and Analog Development in Peptide Chemistry
The ability to modify peptide structures systematically is fundamental to medicinal chemistry and the development of new therapeutics. N-Fmoc-3-aminononanoic acid serves as a scaffold for creating diverse peptide analogues, where properties can be fine-tuned by altering its structure.
This has several important consequences:
Conformation: The presence of N-alkyl amino acids can hinder the free rotation within the peptide backbone, which can be useful for modulating the peptide's conformation and biological activity. acs.org Longer alkyl chains increase hydrophobic interactions, which can drive the peptide to adopt specific folded structures, such as helices or sheets, or to self-assemble into larger nanostructures. patsnap.com
Membrane Interaction: Increased lipophilicity generally enhances a peptide's ability to interact with or insert into cell membranes. This is a crucial property for developing antimicrobial peptides that act by disrupting bacterial membranes or for drugs that need to enter cells to reach their target.
Biological Activity: The length and branching of the alkyl chain can profoundly affect how a peptide binds to its biological target, such as a receptor or enzyme. wikipedia.org Studies have shown that even minor changes in chain length can lead to significant differences in biological potency and stability. For example, in lipid nanoparticles, longer alkyl chains can increase particle size and stability but may decrease the concentration of an entrapped drug. nih.gov
Table 2: Influence of Alkyl Chain Length on Peptide Properties
| Property | Effect of Increasing Alkyl Chain Length | Rationale |
|---|---|---|
| Lipophilicity | Increases | More nonpolar C-H bonds are added to the molecule. |
| Water Solubility | Decreases | The molecule becomes less polar and interacts less favorably with water. patsnap.com |
| Melting/Boiling Point | Increases | Stronger van der Waals forces between longer, more polarizable chains require more energy to overcome. patsnap.com |
| Membrane Permeability | Generally Increases (up to a point) | Enhanced lipid bilayer interaction facilitates passive diffusion, though excessive length can hinder passage. |
| Enzymatic Stability | May Increase | The bulky, non-natural side chain can sterically block access by proteolytic enzymes. wikipedia.org |
| Biodegradability | Decreases | Longer, more complex alkyl chains are often more resistant to microbial degradation. patsnap.com |
Engineering of Bioactive Peptides Through Unnatural Amino Acid Incorporation
The integration of unnatural amino acids (UAAs) into peptide sequences is a powerful strategy for designing novel bioactive molecules with enhanced therapeutic properties. mdpi.com UAAs, which are not one of the 20 common proteinogenic amino acids, offer a way to modify the structure, stability, and function of peptides. nih.gov The use of solid-phase peptide synthesis (SPPS), often employing Fmoc as a protecting group for the N-terminus, is a primary method for incorporating these custom building blocks into a peptide chain. nih.govnih.gov
N-Fmoc-3-aminononanoic acid is a derivative of a β-amino acid. The incorporation of β-amino acids into peptides creates a backbone that is fundamentally different from that of natural peptides, rendering them resistant to degradation by proteases. nih.gov This increased stability is a significant advantage for therapeutic peptides, which often suffer from rapid clearance in vivo. Furthermore, β-peptides are known to fold into stable, well-defined secondary structures, such as the 14-helix, without needing the extensive chain lengths required for α-amino acid helices. nih.gov This allows for the creation of short, conformationally constrained peptides that can present side chains in a precise three-dimensional arrangement to interact with biological targets like protein surfaces. nih.gov
The "nonanoic acid" component of the molecule signifies a nine-carbon aliphatic side chain. Introducing such a long, hydrophobic chain into a peptide sequence would drastically alter its amphiphilic character. This can be engineered to drive specific folding patterns, enhance binding to hydrophobic pockets on target proteins, or facilitate interaction with cell membranes. While specific studies on 3-aminononanoic acid are not prevalent, the principles of using UAAs to modulate bioactivity are well-established.
Table 1: Illustrative Examples of Unnatural Amino Acid (UAA) Incorporation in Peptides This table provides examples of how various UAAs, analogous in principle to 3-aminononanoic acid, are used to modify peptide function.
| Unnatural Amino Acid Type | Example of UAA | Peptide Modified | Observed Effect of Incorporation | Reference(s) |
|---|---|---|---|---|
| β-Amino Acid | β³-Amino Acids | Bcl-2 family inhibitors | Creation of stable 14-helical structures that mimic α-helices, enabling potent inhibition of protein-protein interactions. | nih.gov |
| Spin-Labeled Amino Acid | POAC (a cyclic β-amino acid) | Angiotensin II | Replacement of Proline with POAC was successful, demonstrating the utility of β-amino acid probes for studying peptide structure and conformation. | researchgate.net |
| Proline Analogs | 6 different proline analogs | Nisin A | Resulted in five variants that retained their original bioactivity, showing tolerance for structural modification. | nih.gov |
| D-Amino Acids | D-Alanine, D-Leucine, etc. | Various antimicrobial peptides | Increased stability against proteolytic degradation while often maintaining or enhancing antimicrobial activity. | nih.gov |
Self-Assembly of Fmoc-Modified Amino Acids for Functional Materials
The N-terminal Fmoc group is not just a tool for synthesis but is also a powerful driver of molecular self-assembly. nih.govresearchgate.net This capacity stems from the large, planar, and aromatic nature of the fluorenyl moiety. In aqueous solutions, these groups from different molecules can stack on top of each other through π-π interactions, a primary non-covalent force that initiates the formation of ordered supramolecular structures. nih.govnih.gov This process, combined with other interactions like hydrogen bonding and hydrophobic forces from the amino acid side chains, allows simple Fmoc-amino acid building blocks to assemble into complex, functional biomaterials. nih.govnih.gov
Hydrogel Formation and Biomaterial Development
A key application of Fmoc-amino acid self-assembly is the creation of hydrogels. These are three-dimensional networks of nanofibers that can trap vast amounts of water, forming a soft, hydrated, and self-supporting material. nih.govqub.ac.uk The process is typically triggered by a change in conditions, such as a shift in pH or the introduction of an organic solvent followed by dilution in an aqueous buffer. qub.ac.uknih.gov
The self-assembly into a hydrogel is a hierarchical process. First, π-π stacking of the Fmoc groups and hydrogen bonding between the amino acid carboxyl and amide groups drive the formation of nanofibers. acs.orgacs.org These nanofibers, typically tens of nanometers in diameter, then entangle to form the cross-linked network of the hydrogel. acs.org The specific properties of the resulting hydrogel—such as its stiffness (measured by the storage modulus, G'), minimum gelation concentration, and fiber morphology—are highly dependent on the amino acid side chain. nih.govmdpi.com For instance, aromatic side chains like phenylalanine can contribute additional π-π stacking, while charged residues like lysine (B10760008) can introduce electrostatic interactions. nih.govnih.gov
In the case of N-Fmoc-3-aminononanoic acid, the long C9 alkyl chain would introduce strong hydrophobic interactions, which would likely be a significant driving force for self-assembly, potentially leading to the formation of robust and stable hydrogel structures. The balance between the hydrophobic character of the nonanoic acid chain and the aromatic interactions of the Fmoc group would define the ultimate properties of the biomaterial.
Table 2: Properties of Hydrogels Formed from Representative Fmoc-Amino Acids and Peptides This table summarizes the characteristics of hydrogels formed from various Fmoc-protected building blocks, illustrating the influence of the amino acid component.
| Fmoc-Building Block | Trigger for Gelation | Minimum Gelation Concentration (wt%) | Storage Modulus (G') (Pa) | Key Structural Feature | Reference(s) |
|---|---|---|---|---|---|
| Fmoc-Phenylalanine (Fmoc-F) | pH switch | ~0.1% | - | Entangled nanofibers | nih.gov |
| Fmoc-Tyrosine (Fmoc-Y) | pH switch | - | - | Fibrillar structures, packing differs from crystal form | rsc.orghw.ac.uk |
| Fmoc-Diphenylalanine (Fmoc-FF) | pH switch / Solvent switch | 0.2% | ~23,160 | Highly entangled nanofibers forming rigid scaffolds | nih.govmdpi.com |
| Fmoc-K3 (Hexapeptide) | Phosphate buffer | < 2.0% | 2526 | More compact packing of amino acid side chains | nih.govnih.gov |
| Fmoc-FFK (Tripeptide) | Aqueous solution | 1.0% | 24 | Soft hydrogel due to charge on Lysine residue | mdpi.com |
Applications in Cell Cultivation and Bio-templating
The unique properties of Fmoc-amino acid hydrogels make them highly suitable for biomedical applications, particularly as scaffolds for 3D cell culture and tissue engineering. nih.govresearchgate.net Their high water content, biocompatibility, and nanofibrous architecture closely mimic the natural extracellular matrix (ECM) that surrounds cells in tissues. researchgate.net This biomimetic environment has been shown to support cell adhesion, proliferation, and even differentiation. biorxiv.org For example, hydrogels made from Fmoc-diphenylalanine have been used to successfully culture Chinese Hamster Ovarian (CHO) cells and human mesenchymal stem cells (hMSCs). nih.govbiorxiv.org The mechanical properties of the hydrogel, which can be tuned by changing the amino acid building block, are critical for guiding cell behavior. nih.govnih.gov
Beyond cell culture, the ordered nanofibrous network of these hydrogels can be used for bio-templating. The fibers can act as a scaffold to direct the synthesis or organization of other materials. For instance, the hydrogel matrix can be used to encapsulate and template the formation of nanoparticles or to control the release of therapeutic drugs. beilstein-journals.orgnih.gov The functional groups on the amino acid side chains can be used to interact with and organize guest molecules within the hydrogel network, opening up possibilities for creating hybrid functional materials.
Analytical Methodologies for Research Characterization of N Fmoc +/ 3 Aminononanoic Acid and Its Derivatives
Spectroscopic Characterization Techniques in Synthetic Research
Spectroscopic methods are indispensable for elucidating the molecular structure of N-Fmoc-(+/-)-3-aminononanoic acid. These techniques provide detailed information about the compound's atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. For N-Fmoc protected amino acids, ¹H NMR is particularly informative, providing data on the number of different types of protons, their chemical environments, and their proximity to one another.
In a typical ¹H NMR spectrum of an N-Fmoc-amino acid derivative, distinct signals corresponding to the protons of the fluorenylmethoxycarbonyl (Fmoc) group, the amino acid backbone, and any side chains are observed. For instance, the aromatic protons of the fluorenyl group typically appear as a series of multiplets in the downfield region (around 7.3-7.9 ppm). The methine and methylene (B1212753) protons of the Fmoc group (CH and CH₂) are also characteristic, often appearing as a multiplet. nih.gov The protons on the carbon chain of the nonanoic acid moiety would exhibit signals in the aliphatic region of the spectrum.
Table 1: Representative ¹H NMR Data for N-Fmoc-Amino Acid Derivatives
| Compound | Chemical Shift (δ) in ppm and Multiplicity |
|---|---|
| Fmoc-Leu-Dbz-OH nih.gov | 9.31 (s, 1H; NH), 7.89 (d, J = 7.6 Hz, 2H; CH), 7.75–7.70 (m, 3H), 7.67 (d, J = 7.2 Hz, 1H; CH), 7.52 (dd, J = 8.4, 2.0 Hz, 1H; CH), 7.41 (t, J = 7.6 Hz, 2H; CH), 7.32 (t, J = 7.6 Hz, 2H; CH), 6.70 (d, J = 8.4 Hz, 1H; CH), 5.59 (s, 2H; NH₂), 4.31–4.16 (m, 4H), 1.71–1.54 (m, 3H), 0.92 (dd, J = 12.4, 6.4 Hz, 6H; CH₃) |
| Fmoc-Glu(tBu)-Dbz-OH nih.gov | 12.17 (s, 1H; OH), 9.28 (s, 1H; NH), 7.89 (d, J = 7.6 Hz, 2H; CH), 7.76–7.70 (m, 4H), 7.53 (dd, J = 8.4, 2.0 Hz, 1H; CH), 7.42 (t, J = 7.6 Hz, 2H; CH), 7.33 (t, J = 7.6 Hz, 2H; CH), 6.71 (d, J = 8.8 Hz, 1H; CH), 5.62 (s, 2H; NH₂), 4.35–4.22 (m, 3H; CH, CH₂), 4.16 (q, J = 5.6 Hz, 1H; CH), 2.38–2.24 (m, 2H; CH₂), 2.04–1.83 (m, 2H; CH₂), 1.41 (s, 9H; CH₃) |
Data presented for illustrative purposes for similar N-Fmoc protected amino acid structures.
Mass spectrometry (MS) is a fundamental analytical tool for confirming the molecular weight of a synthesized compound. It provides a precise mass-to-charge ratio (m/z), which can be used to verify the elemental composition of the molecule. High-resolution mass spectrometry (HRMS) can further confirm the molecular formula with high accuracy.
In the context of this compound, MS would be used to confirm the successful attachment of the Fmoc group to the 3-aminononanoic acid moiety. The expected molecular weight for C₂₄H₂₉NO₄ is 395.49 g/mol . biosynth.comscbt.com MS analysis can also be used to detect the presence of impurities, such as unreacted starting materials or by-products. Tandem mass spectrometry (MS/MS) can provide structural information by fragmenting the parent ion and analyzing the resulting daughter ions. A method combining HPLC with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) has been developed for the specific detection of Fmoc-derivatized amino acids. nih.gov
Table 2: Mass Spectrometry Data for Related N-Fmoc-Amino Acid Derivatives
| Compound | Calculated Mass (m/z) | Found Mass (m/z) | Technique |
|---|---|---|---|
| Fmoc-AHX-Dbz-OH nih.gov | 510.1999 [M+H]⁺ | 510.1998 | HRMS (ESI⁺) |
| Fmoc-Leu-Dbz-OH nih.gov | 488 [M+H]⁺ | Not Specified | MS (ESI⁺) |
Data from related compounds illustrating the application of MS in molecular confirmation.
Chromatographic Purity and Identity Assessment in Academic Synthesis
Chromatographic techniques are essential for separating the components of a mixture, allowing for the assessment of purity and the isolation of the desired product.
High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of non-volatile compounds like this compound. By utilizing a stationary phase and a mobile phase, HPLC separates compounds based on their differential partitioning between the two phases. A UV detector is typically used for Fmoc-containing compounds, as the fluorenyl group is strongly chromophoric.
The purity of the compound is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. For instance, a related compound, Fmoc-9-aminononanoic acid, has been reported with a purity of ≥98% as determined by HPLC. chemimpex.com HPLC methods are crucial for monitoring the progress of a reaction and for final product analysis. nih.gov The development of HPLC methods for the analysis of amino acids as their Fmoc derivatives is well-established. nih.govdss.go.th
In a research setting, quality control (QC) ensures the reliability and reproducibility of synthetic procedures. For the synthesis of N-Fmoc protected amino acids, QC protocols involve a combination of analytical techniques to monitor the reaction and characterize the final product.
Key aspects of QC in Fmoc-based synthesis include:
Monitoring Reaction Completion: Techniques like thin-layer chromatography (TLC) or HPLC can be used to track the disappearance of starting materials and the appearance of the product.
Identification of By-products: The synthesis of Fmoc-amino acids can lead to predictable impurities, such as dipeptides or β-alanyl impurities. merckmillipore.com HPLC and MS are critical for identifying and quantifying these by-products. nih.govnih.gov
Purity Assessment of Starting Materials: The purity of the starting Fmoc-amino acids is crucial for the successful synthesis of peptides. Purifying commercial Fmoc-amino acids before use has been shown to significantly increase the purity of the final product. ajpamc.com
Control of Hidden Impurities: Some impurities, such as acetic acid, may not be readily detectable by standard HPLC or ¹H NMR but can negatively impact subsequent synthetic steps. merckmillipore.com Specialized analytical methods may be required for their detection and quantification. merckmillipore.com
A minimal sequence of analytical quality control for Fmoc synthesis often includes both HPLC and mass spectrometry. nih.gov
Advanced Techniques for Stereochemical Analysis of Chiral Derivatives
Since this compound is a racemic mixture, the analysis of its chiral derivatives to determine enantiomeric purity is a significant consideration. Advanced analytical techniques are employed to separate and quantify the enantiomers of chiral molecules.
For chiral derivatives of 3-aminononanoic acid, chiral HPLC is a primary method for enantioseparation. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are commonly used for the chiral separation of N-Fmoc amino acids. phenomenex.comsigmaaldrich.com These methods can often achieve baseline resolution of the enantiomers. phenomenex.comsigmaaldrich.com
Other advanced techniques for stereochemical analysis include:
Chiroptical Spectroscopy: Techniques like optical rotation and circular dichroism (CD) can be used to characterize chiral molecules. nih.gov Vibrational circular dichroism (VCD) coupled with Density Functional Theory (DFT) computational analysis can be a powerful tool for determining the absolute configuration of chiral molecules. mdpi.com
Chiral Gas Chromatography (GC): For volatile derivatives, GC with a chiral stationary phase can be used for enantiomeric separation. nih.gov
Asymmetric Synthesis and Analysis: The development of stereocontrolled synthetic methods allows for the synthesis of enantiomerically enriched α-amino acids. nih.gov The enantiomeric excess (e.e.) of these products is typically determined by chiral HPLC. mdpi.com
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-Fmoc-L-leucine |
| N-Fmoc-L-isoleucine |
| N-Fmoc-L-valine |
| N-Fmoc-L-norleucine |
| Fmoc-Leu-Dbz-OH |
| Fmoc-Glu(tBu)-Dbz-OH |
| Fmoc-AHX-Dbz-OH |
| Fmoc-9-aminononanoic acid |
| β-alanine |
| Acetic acid |
| (S)-2-amino-nonanoic acid hydrochloride |
| N-Fmoc-3-amino-3-m-tolyl-propionic acid |
| N,N-bis(N'-fmoc-3-aminopropyl)-glycine |
Advanced Research Directions and Future Perspectives
Innovations in Asymmetric Synthesis of Long-Chain Beta-Amino Acids
The stereoselective synthesis of β-amino acids is a cornerstone of modern medicinal chemistry, as the chirality of these building blocks profoundly influences the conformation and biological activity of the resulting peptides and peptidomimetics. researchgate.nettandfonline.com While numerous methods exist for the synthesis of various β-amino acids, the development of efficient and highly stereoselective routes to long-chain β-amino acids, such as the enantiomers of 3-aminononanoic acid, continues to be an active area of research. nih.govnih.gov
Recent innovations have focused on several key strategies:
Catalytic Asymmetric Methods: The development of novel chiral catalysts is paramount for the efficient and enantioselective synthesis of β-amino acids. nih.govrsc.org This includes transition metal catalysis, organocatalysis, and biocatalysis. rsc.org For instance, catalytic asymmetric hydrogenation and Mannich-type reactions have shown significant promise. rsc.org Organocatalytic approaches, in particular, have gained traction for their ability to produce both β³ and β²,³-amino acids with high stereoselectivity. tandfonline.com
Chiral Pool Synthesis: This strategy utilizes readily available chiral starting materials, such as α-amino acids, to construct the desired β-amino acid scaffold. nih.gov Methods like the Arndt-Eistert homologation have been successfully employed to convert α-amino acids to their β-amino acid counterparts. researchgate.net
Enzymatic and Biocatalytic Approaches: The use of enzymes offers a green and highly selective alternative to traditional chemical methods. nih.gov Transaminases, for example, have been used to produce unnatural fatty amino acids like (S)-2-aminooctanoic acid with high enantiomeric excess. nih.gov This highlights the potential for biocatalysis in generating chiral long-chain amino acids.
A significant challenge in the synthesis of long-chain β-amino acids is the control of stereochemistry at the β-position. Future research will likely focus on the development of more robust and versatile catalytic systems that can accommodate a wider range of substrates with long alkyl chains, providing access to a greater diversity of enantiomerically pure building blocks.
Expanding the Scope of N-Fmoc-3-Aminononanoic Acid in Chemical Biology
The incorporation of N-Fmoc protected β-amino acids, including N-Fmoc-3-aminononanoic acid, into peptides offers a powerful tool to modulate their structure and function. acs.org These "mixed" or hybrid peptides, containing both α- and β-amino acids, can exhibit enhanced stability against proteolytic degradation, a major hurdle for the therapeutic use of natural peptides. acs.org
The unique conformational properties imparted by β-amino acids can lead to the formation of novel secondary structures, influencing receptor binding and biological activity. tandfonline.com The long alkyl side chain of 3-aminononanoic acid can also be exploited to enhance the hydrophobicity of peptides, which can be crucial for their interaction with biological membranes or for improving their pharmacokinetic properties. nih.gov
Future applications in chemical biology are poised to explore:
Peptidomimetics with Enhanced Stability: The systematic incorporation of N-Fmoc-3-aminononanoic acid and its derivatives into peptide sequences to create peptidomimetics with improved metabolic stability and bioavailability. acs.org
Probes for Studying Biological Processes: The long alkyl chain can serve as a lipidic anchor, allowing for the design of peptide-based probes to study protein-lipid interactions and membrane-associated processes.
Development of Novel Antimicrobial Peptides: Terminal modification of peptides with fatty amino acids has been shown to improve their antimicrobial activity. nih.gov N-Fmoc-3-aminononanoic acid can be utilized in a similar fashion to develop new classes of potent antimicrobial agents.
Rational Design of Derivatives for Tailored Functionality
The versatility of N-Fmoc-3-aminononanoic acid as a scaffold allows for the rational design of derivatives with tailored functionalities. nih.gov By modifying the nonanoic acid backbone or the amino group, researchers can fine-tune the physicochemical properties of the molecule to suit specific applications.
Key areas for derivative design include:
Fluorination: The introduction of fluorine atoms into the alkyl chain can significantly alter the compound's lipophilicity, metabolic stability, and conformational preferences. nih.gov This strategy is widely used in medicinal chemistry to enhance the drug-like properties of molecules.
Introduction of Additional Functional Groups: The alkyl chain can be functionalized with various groups, such as hydroxyl, carboxyl, or amino groups, to introduce new interaction points for binding to biological targets or for conjugation to other molecules.
PROTAC Linkers: The bifunctional nature of N-Fmoc-aminononanoic acid, with a protected amine and a carboxylic acid, makes it a suitable candidate for use as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). broadpharm.com The Fmoc group can be selectively removed to allow for further conjugation. broadpharm.com
The ability to rationally design and synthesize a library of N-Fmoc-3-aminononanoic acid derivatives will be instrumental in unlocking their full potential in drug discovery and chemical biology.
Towards Sustainable and Green Synthesis Protocols in Fmoc Chemistry
The pharmaceutical industry is increasingly focusing on the development of sustainable and environmentally friendly manufacturing processes. nih.gov Solid-phase peptide synthesis (SPPS), the workhorse for producing peptides, has traditionally relied on large volumes of hazardous solvents like N,N-dimethylformamide (DMF). nih.govrsc.org
The drive towards greener Fmoc chemistry is focused on several key areas:
Green Solvents: Researchers are actively exploring and implementing greener solvent alternatives to DMF in SPPS. rsc.orgtandfonline.com This includes the use of water-based systems, ethers, and other more environmentally benign organic solvents. advancedchemtech.com
Process Optimization: Efforts are being made to reduce the number of washing steps and the excess of reagents used in SPPS, thereby minimizing waste generation. advancedchemtech.com Strategies like in situ Fmoc removal are being developed to streamline the synthesis process and reduce solvent consumption. rsc.org
Microwave and Ultrasound-Assisted Synthesis: These technologies can accelerate reaction times and improve yields, leading to more efficient and sustainable synthetic protocols. rsc.orgadvancedchemtech.com
The development of sustainable protocols for the synthesis and use of Fmoc-protected amino acids, including N-Fmoc-3-aminononanoic acid, is not only an environmental imperative but also a critical step in making these valuable building blocks more accessible and cost-effective for research and industrial applications. nih.gov
Q & A
Q. What is the role of the Fmoc group in the synthesis of N-Fmoc-(±)-3-aminonanoic acid?
The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the amino moiety during solid-phase peptide synthesis (SPPS). It is selectively removed under mild basic conditions (e.g., 20% piperidine in DMF) without hydrolyzing the peptide backbone or other acid-labile protecting groups. This allows sequential coupling of amino acids in peptide chain assembly .
Q. What are the standard synthetic protocols for preparing N-Fmoc-(±)-3-aminonanoic acid?
Synthesis typically involves coupling Fmoc-Cl (9-fluorenylmethyl chloroformate) to 3-aminononanoic acid under alkaline conditions (e.g., NaHCO₃ in acetone/water). The reaction is monitored by TLC, and the product is purified via column chromatography or recrystallization. Yields >80% are achievable with optimized stoichiometry and reaction times .
Q. Which solvents and coupling reagents are optimal for integrating N-Fmoc-(±)-3-aminonanoic acid into peptides?
Dimethylformamide (DMF) is the preferred solvent due to its compatibility with SPPS resins. Coupling reagents like HBTU/HOBt or DIC/Oxyma Pure ensure efficient amide bond formation. A 2- to 4-fold molar excess of the amino acid and a base (e.g., DIEA) are used to drive the reaction to completion .
Advanced Research Questions
Q. How can racemization be minimized during the incorporation of N-Fmoc-(±)-3-aminonanoic acid into chiral peptides?
Racemization is mitigated by:
- Using low temperatures (0–4°C) during coupling.
- Adding anti-racemization agents like HOBt or Oxyma.
- Employing short reaction times and monitoring enantiomeric purity via chiral HPLC .
Q. What analytical techniques confirm the structural integrity and purity of N-Fmoc-(±)-3-aminonanoic acid?
- NMR spectroscopy (¹H, ¹³C) verifies regiochemistry and absence of side products.
- Mass spectrometry (MS) confirms molecular weight (e.g., ESI-MS: [M+H]⁺ expected at m/z 434.5).
- HPLC (≥98% purity) ensures removal of residual reagents and diastereomers .
Q. How can β-elimination side reactions be suppressed during Fmoc deprotection in sensitive analogs?
β-Elimination is reduced by:
- Using milder bases (e.g., 2% DBU in DMF instead of piperidine).
- Incorporating scavengers (e.g., thiophenol) to trap reactive intermediates.
- Optimizing deprotection time to ≤5 minutes .
Q. What strategies improve low yields in the synthesis of N-Fmoc-(±)-3-aminononanoic acid derivatives?
Q. How is N-Fmoc-(±)-3-aminononanoic acid applied in the design of protease-resistant peptides?
The non-natural side chain confers resistance to enzymatic degradation. For example, it has been used in boronic acid-containing peptidomimetics to inhibit serine proteases (e.g., proteasome inhibitors). Structural analogs are validated via X-ray crystallography and enzymatic assays .
Data Contradictions and Resolution
Q. Discrepancies in reported yields for N-Fmoc-protected amino acids: How to resolve them?
Variability arises from differences in reaction scales, solvent purity, and resin swelling efficiency. Reproducibility is improved by:
- Standardizing anhydrous conditions (e.g., molecular sieves for solvents).
- Validating resin loading via quantitative ninhydrin tests.
- Referencing peer-reviewed syntheses over commercial protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
